

(R)-2-Methyl-1-hexanol chemical properties

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Compound of Interest

Compound Name: (R)-2-Methyl-1-hexanol

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An In-depth Technical Guide on the Chemical Properties of **(R)-2-Methyl-1-hexanol**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of **(R)-2-Methyl-1-hexanol**, a chiral alcohol with potential applications in various scientific fields, including drug development. This document details its characteristics, outlines experimental protocols for its synthesis and analysis, and presents this information in a structured format for ease of reference.

Core Chemical Properties

(R)-2-Methyl-1-hexanol is a chiral primary alcohol. As an enantiomer, its physical properties are largely identical to its (S)-counterpart and the racemic mixture. However, its biological activity and interactions with other chiral molecules can be significantly different.

Table 1: Physical and Chemical Properties of 2-Methyl-1-hexanol

Property	Value	Source
Molecular Formula	C7H16O	[1][2]
Molecular Weight	116.20 g/mol	[2]
CAS Number	624-22-6 (racemic), 17027-61-3 ((R)-isomer)	[2][3]
Appearance	Colorless liquid	[1]
Odor	Fragrant	[1]
Boiling Point	168-169 °C (at 754 Torr)	[1][4]
Melting Point	-43 °C (estimate)	[1]
Density	~0.818 g/cm ³	[1]
Solubility	Soluble in water and many organic solvents like ethanol and ether.	[1]
Flash Point	61.8 °C	[4]
Refractive Index	1.429 (at 20 °C)	[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **(R)-2-Methyl-1-hexanol** are not widely published. However, based on established methods for the preparation and characterization of chiral alcohols, the following methodologies are proposed.

Enantioselective Synthesis

The synthesis of **(R)-2-Methyl-1-hexanol** can be achieved through the asymmetric reduction of the corresponding aldehyde, 2-methylhexanal.

Methodology: Asymmetric Aldehyde Reduction

- **Reaction Setup:** A solution of 2-methylhexanal in an appropriate anhydrous solvent (e.g., tetrahydrofuran) is prepared under an inert atmosphere (e.g., argon or nitrogen).

- **Chiral Catalyst:** A chiral catalyst, such as a ruthenium-based complex, is added to the solution. These catalysts are known to facilitate the enantioselective transfer hydrogenation of aldehydes.^[5]
- **Hydrogen Source:** A hydrogen donor, such as isopropanol, is introduced to the reaction mixture.
- **Reaction Conditions:** The reaction is typically stirred at a controlled temperature until completion, which is monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
- **Workup and Purification:** Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography on silica gel to yield the enantiomerically enriched **(R)-2-Methyl-1-hexanol**.

Chiral Resolution

Alternatively, the racemic mixture of 2-methyl-1-hexanol can be separated into its individual enantiomers using enzymatic resolution.

Methodology: Lipase-Catalyzed Kinetic Resolution

- **Enzyme Selection:** A lipase, such as *Candida antarctica* lipase B (CALB) or *Pseudomonas cepacia* lipase (PCL), is chosen for its ability to selectively acylate one enantiomer of the alcohol.^[6]
- **Reaction Mixture:** The racemic 2-methyl-1-hexanol is dissolved in a suitable organic solvent, and an acyl donor (e.g., vinyl acetate) is added.^{[7][8]}
- **Enzymatic Reaction:** The lipase is added to the mixture, and the reaction is incubated at a specific temperature. The enzyme will preferentially acylate the (S)-enantiomer, leaving the (R)-enantiomer unreacted.^[7]
- **Monitoring and Termination:** The progress of the reaction is monitored by chiral gas chromatography (GC) to determine the enantiomeric excess of the remaining alcohol. The reaction is stopped at approximately 50% conversion to achieve a high enantiomeric excess for both the unreacted alcohol and the formed ester.

- Separation: The unreacted **(R)-2-Methyl-1-hexanol** is separated from the acylated (S)-enantiomer by column chromatography.

Spectroscopic Analysis

The structural confirmation and purity assessment of **(R)-2-Methyl-1-hexanol** are performed using spectroscopic methods. While specific spectra for the (R)-enantiomer are not readily available in public databases, the expected spectral characteristics are outlined below based on the structure and data for the racemic mixture and similar alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The chemical shifts will be influenced by the proximity to the hydroxyl group. The protons on the carbon bearing the hydroxyl group (C1) will appear as a doublet due to coupling with the adjacent methine proton. The methyl group at the chiral center (C2) will also appear as a doublet.
- ^{13}C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of **(R)-2-Methyl-1-hexanol** will exhibit characteristic absorption bands for the functional groups present.^[9]

- A broad peak in the region of $3200\text{--}3600\text{ cm}^{-1}$ corresponding to the O-H stretching vibration of the alcohol group.^[9]
- Strong peaks in the region of $2850\text{--}3000\text{ cm}^{-1}$ due to the C-H stretching vibrations of the alkyl chain.^[10]
- A peak around 1050 cm^{-1} for the C-O stretching vibration.

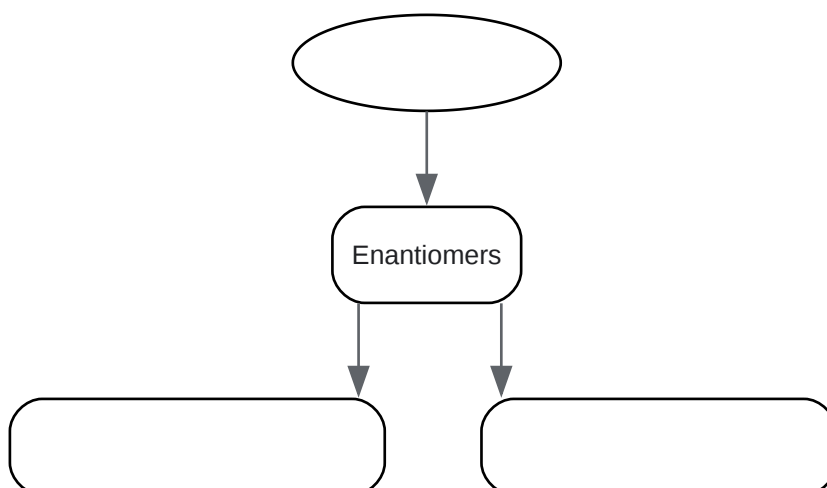
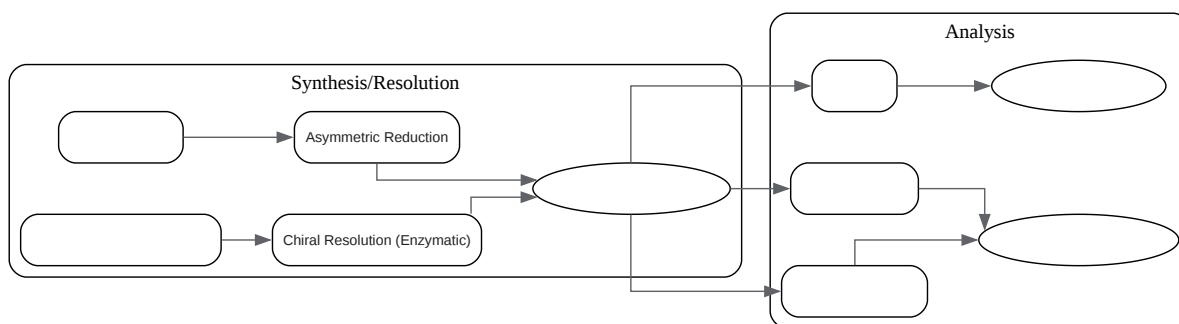
Biological Significance and Applications

While specific biological activities of **(R)-2-Methyl-1-hexanol** are not extensively documented, it is well-established that the enantiomers of a chiral compound can have different

pharmacological and toxicological effects.[11][12] Chiral alcohols are important building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[13][14] The specific stereochemistry of **(R)-2-Methyl-1-hexanol** could be crucial for its interaction with biological targets such as enzymes and receptors. Therefore, the availability of the pure (R)-enantiomer is of significant interest for research in drug discovery and development.

Logical Relationships and Workflows

The following diagrams illustrate the logical workflow for obtaining and characterizing **(R)-2-Methyl-1-hexanol**.



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